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molecular formula C11H15NO B1590617 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 90047-53-3

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B1590617
M. Wt: 177.24 g/mol
InChI Key: XLOJPRJMBDTXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Dissolve crude 6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (35.1 g, 0.198 mol) in 2B-3 ethanol (250 mL), heat the solution to reflux and add 2M HCl in ethanol (108.9 mL, 0.218 mol, 1.1 equiv.). Slowly add heptane (700 mL) over 10 min, then remove the heating mantle and cool the solution to ambient temperature, and finally continue the cooling with an ice/water mixture. Collect the resulting solid by vacuum filtration and wash with cold ethanol:heptane (1:2) (3×100 mL), air-dry for 15 min under vacuum, then further dry the product in a vacuum oven at 60° C. for 1 h to give the desired intermediate as a white granular solid (35.53 g, 63%): mp 246.6-246.9° C.; 1H NMR (300 MHz, DMSO-d6), δ 9.82 (broad s, 1H), 7.12 (dd, 1H, J=7.6, 7.9), 6.88 (d, 1H J=8.2), 6.78 (d, 1H, J=7.3), 3.75 (s, 3H), 3.20-3.00 (m, 8H); 13C NMR (300 MHz, DMSO-d6), δ 156.2, 141.3, 127.4, 127.2, 121.6, 109.7, 55.7, 44.9, 44.7, 31.6, 21.7; MS (ES+) m/z 178 (M+H)+; Anal. Calc'd for C11H15ClNO: C, 62.12; H, 7.11; N, 6.59. Found: C, 61.95; H, 7.64; N, 6.58.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.9 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:13]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.[ClH:14].CCCCCCC>C(O)C>[ClH:14].[CH3:1][O:2][C:3]1[C:13]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
COC1=CC=CC=2CCNCCC21
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
108.9 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the solution
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
remove the heating mantle
CUSTOM
Type
CUSTOM
Details
Collect the resulting solid
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
wash with cold ethanol:heptane (1:2) (3×100 mL)
CUSTOM
Type
CUSTOM
Details
air-dry for 15 min under vacuum
Duration
15 min
CUSTOM
Type
CUSTOM
Details
further dry the product in a vacuum oven at 60° C. for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
Cl.COC1=CC=CC=2CCNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 35.53 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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